(3S,4S)-N,4-dimethyl-piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-N,4-dimethyl-piperidin-3-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with a dimethylamino group at the nitrogen atom and a methyl group at the 4-position. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-N,4-dimethyl-piperidin-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and scalability. The use of chiral ligands and catalysts is crucial to achieving high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-N,4-dimethyl-piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the piperidine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetonitrile as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3S,4S)-N,4-dimethyl-piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4S)-N,4-dimethyl-piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, depending on the application.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-N,4-dimethyl-piperidin-3-amine
- (3S,4S)-N-methyl-piperidin-3-amine
- (3S,4S)-N,4-diethyl-piperidin-3-amine
Uniqueness
(3S,4S)-N,4-dimethyl-piperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomers and analogs, this compound may exhibit different pharmacokinetics, binding affinities, and reactivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S,4S)-N,4-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-9-5-7(6)8-2/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
MGQFIZCZIYDUSZ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CCNC[C@H]1NC |
Canonical SMILES |
CC1CCNCC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.